BayCysLT2

Übersicht

Beschreibung

BayCysLT2 ist eine synthetische organische Verbindung, die als selektiver und potenter Antagonist des Cysteinyl-Leukotrien-Rezeptors 2 (CysLT2) wirkt. Cysteinyl-Leukotriene sind Entzündungsmediatoren, die eine wichtige Rolle bei verschiedenen Entzündungsreaktionen spielen, einschließlich derer im Zusammenhang mit Asthma, allergischer Rhinitis und Myokardinfarkt .

Herstellungsmethoden

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Isophthalsäurederivate beteiligt sind. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Isophthalsäurederivats: Das Ausgangsmaterial, Isophthalsäure, wird einer Reihe von Reaktionen unterzogen, um das gewünschte Derivat zu bilden.

Kupplungsreaktionen: Das Isophthalsäurederivat wird dann mit anderen chemischen Gruppen gekoppelt, um die endgültige Verbindung this compound zu bilden.

Wissenschaftliche Forschungsanwendungen

BayCysLT2 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Herz-Kreislauf-Forschung: This compound hat sich gezeigt, dass es Myokardinfarktschäden durch Reduzierung von Zell-Adhäsionsmolekülen und der Leukozyteninfiltration in das Myokard abschwächt.

Entzündliche Erkrankungen: Die Verbindung wird verwendet, um die Rolle von Cysteinyl-Leukotrienen bei entzündlichen Erkrankungen wie Asthma und allergischer Rhinitis zu untersuchen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Hemmung des Cysteinyl-Leukotrien-Rezeptors 2 (CysLT2). Diese Hemmung verhindert die Bindung von Cysteinyl-Leukotrienen an den Rezeptor, wodurch die nachgeschalteten Signalwege blockiert werden, die zu Entzündungen und anderen damit verbundenen Reaktionen führen. Die molekularen Ziele von this compound umfassen den CysLT2-Rezeptor, und seine Signalwege beinhalten die Modulation der Kalziummobilisierung und anderer intrazellulärer Signalkaskaden .

Wirkmechanismus

Target of Action

BayCysLT2 is a selective and potent antagonist of the Cysteinyl Leukotriene Receptor 2 (CysLT2) . CysLT2 is a G protein-coupled receptor that, when bound to its Cysteinyl Leukotriene (CysLT) ligands, activates the Gq alpha subunit and/or Ga subunit of its coupled G protein, depending on the cell type .

Mode of Action

This compound inhibits the binding of LTD4, a type of CysLT, to CysLT2 receptors . This inhibition prevents the activation of the Gq alpha subunit and/or Ga subunit of the G protein, thereby blocking the downstream signaling pathways that would normally be triggered by the binding of CysLTs to CysLT2 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Cysteinyl Leukotriene signaling pathway . By blocking the activation of CysLT2, this compound prevents the downstream effects of CysLT signaling, which include the promotion of inflammation and the modulation of immune responses .

Pharmacokinetics

As a synthetic organic compound , it is likely to have pharmacokinetic properties similar to other compounds in its class

Result of Action

The primary result of this compound’s action is the reduction of inflammation and modulation of immune responses. For example, in a mouse model of myocardial infarction, this compound has been shown to attenuate damage by reducing cell adhesion molecules and leukocyte infiltration into the myocardium, both of which are central to the acute inflammatory response after myocardial infraction .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in the context of corneal infection, the expression levels of CysLT1 and CysLT2 were found to be significantly higher in uninfected corneas of both mouse strains as opposed to during infection, suggesting a role in homeostatic maintenance within the eye This indicates that the local tissue environment can significantly impact the action of this compound

Biochemische Analyse

Biochemical Properties

BayCysLT2 plays a significant role in biochemical reactions. It interacts with CysLT2, a member of the G protein-coupled receptors (GPCRs) family . This compound inhibits radioligand binding of LTD4 to CysLT2 and CysLT1 receptor cell lines .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . For instance, this compound can protect astrocytes from ischemic injury .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits calcium mobilization induced by leukotriene D4 (LTD4) in HEK293 cells expressing human CysLT2 receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to reverse LTC4-stimulated perfusion pressure increase and contractility decrease in isolated Langendorff-perfused guinea pig hearts in a concentration-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been shown to attenuate myocardial infarction damage and inhibit LTD4-induced Evans blue dye leakage in the mouse ear vasculature .

Metabolic Pathways

This compound is involved in the metabolic pathways of cysteinyl leukotrienes (CysLTs), interacting with enzymes and cofactors .

Vorbereitungsmethoden

BayCysLT2 is synthesized through a series of chemical reactions involving isophthalic acid derivatives. The synthetic route typically involves the following steps:

Formation of the isophthalic acid derivative: The starting material, isophthalic acid, undergoes a series of reactions to form the desired derivative.

Coupling reactions: The isophthalic acid derivative is then coupled with other chemical groups to form the final compound, this compound.

Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

BayCysLT2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, um reduzierte Derivate zu bilden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

BayCysLT2 ist einzigartig in seiner hohen Selektivität und Potenz als CysLT2-Rezeptor-Antagonist. Ähnliche Verbindungen umfassen:

Montelukast: Ein Leukotrien-Rezeptor-Antagonist, der hauptsächlich den CysLT1-Rezeptor angreift.

Zafirlukast: Ein weiterer Leukotrien-Rezeptor-Antagonist mit einem ähnlichen Zielprofil wie Montelukast.

Pranlukast: Ein Leukotrien-Rezeptor-Antagonist, der zur Behandlung von Asthma eingesetzt wird.

Im Vergleich zu diesen Verbindungen ist this compound selektiver für den CysLT2-Rezeptor, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieses Rezeptors in verschiedenen physiologischen und pathologischen Prozessen macht .

Eigenschaften

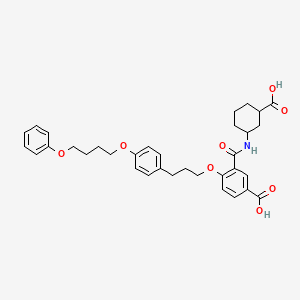

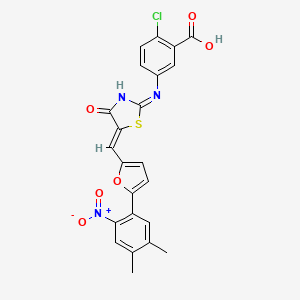

IUPAC Name |

3-[(3-carboxycyclohexyl)carbamoyl]-4-[3-[4-(4-phenoxybutoxy)phenyl]propoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39NO8/c36-32(35-27-10-6-9-25(22-27)33(37)38)30-23-26(34(39)40)15-18-31(30)43-21-7-8-24-13-16-29(17-14-24)42-20-5-4-19-41-28-11-2-1-3-12-28/h1-3,11-18,23,25,27H,4-10,19-22H2,(H,35,36)(H,37,38)(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPAULTWHHPIHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)C2=C(C=CC(=C2)C(=O)O)OCCCC3=CC=C(C=C3)OCCCCOC4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693986 | |

| Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712313-33-2 | |

| Record name | 3-[(3-Carboxycyclohexyl)carbamoyl]-4-{3-[4-(4-phenoxybutoxy)phenyl]propoxy}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

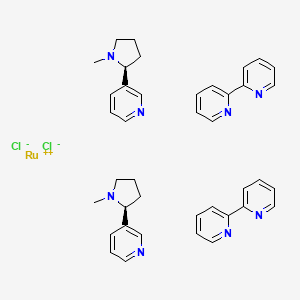

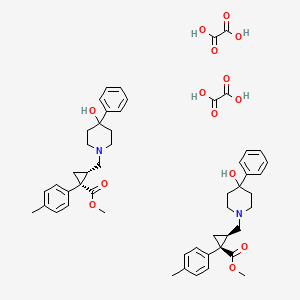

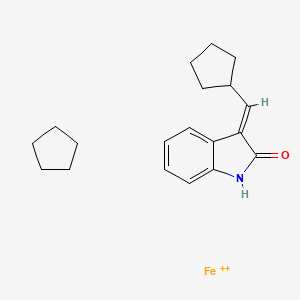

Synthesis routes and methods

Procedure details

Q1: How does BayCysLT2 interact with CysLT2R and what are the downstream effects of this interaction?

A1: this compound acts as a selective antagonist for CysLT2R [, ]. This means that it binds to the receptor and blocks the binding of cysteinyl leukotrienes, such as LTD4, preventing their biological effects []. This antagonism has been shown to inhibit several downstream events:

- Reduced endothelial permeability: By blocking CysLT2R, this compound inhibits Rho-dependent myosin light chain 2 activation and stabilizes vascular endothelial (VE)-cadherin, leading to reduced vascular leakiness [].

- Inhibited tumor angiogenesis: this compound treatment decreases tumor vessel density and improves pericyte coverage, suggesting an anti-angiogenic effect mediated by CysLT2R antagonism [].

- Reduced inflammation and neutrophil infiltration: In myocardial ischemia/reperfusion models, this compound decreased the expression of leukocyte adhesion molecules and reduced neutrophil infiltration in treated mice [].

Q2: What is the evidence that this compound is selective for CysLT2R over CysLT1R?

A2: Studies employing various methods demonstrated the selectivity of this compound for CysLT2R:

- β-galactosidase–β-arrestin complementation assay: this compound showed approximately 20-fold higher potency for CysLT2R compared to the dual CysLT1R/CysLT2R antagonist Bay-u9773 [].

- Intracellular calcium mobilization assay: this compound exhibited over 500-fold greater selectivity for CysLT2R compared to CysLT1R in response to cysteinyl leukotriene stimulation [].

Q3: What are the potential therapeutic applications of this compound based on the presented research?

A3: The research suggests that this compound, through its selective antagonism of CysLT2R, holds promise for the development of novel therapies for:

- Cancer: By inhibiting tumor angiogenesis and metastasis, this compound presents a potential therapeutic target for various cancers [].

- Cardiovascular diseases: The ability of this compound to attenuate myocardial ischemia/reperfusion injury suggests its potential for treating heart attacks and other cardiovascular conditions [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid](/img/structure/B560286.png)

![N-[4-[2-(6-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]quinoline-4-carboxamide;dihydrochloride](/img/structure/B560290.png)